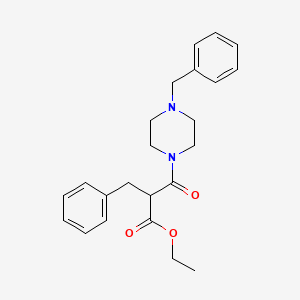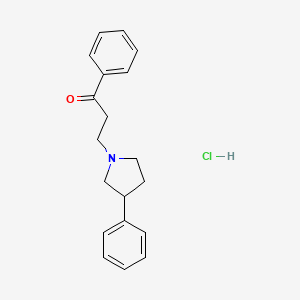
ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate, also known as EBOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBOP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate has been shown to have a wide range of potential scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potent neuroprotective effects. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a potentially useful tool in the study of cancer and other inflammatory diseases.
Mecanismo De Acción
The mechanism of action of ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate is not fully understood, but it is believed to work through the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which has been shown to have a number of beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have anti-apoptotic effects, which may help to prevent cell death in certain situations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate for lab experiments is its high purity and high yield synthesis method, which allows for consistent and reliable results. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate. One area of interest is in the study of its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has a wide range of potential scientific research applications. Its high purity and yield synthesis method, along with its neuroprotective and anti-inflammatory effects, make it a valuable tool for researchers in a number of different fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Ethyl 2-benzyl-3-(4-benzyl-1-piperazinyl)-3-oxopropanoate can be synthesized through a multi-step process that involves the reaction of benzylamine with ethyl acetoacetate to form ethyl 2-benzyl-3-oxobutanoate. This intermediate is then reacted with piperazine and benzyl chloride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Propiedades
IUPAC Name |
ethyl 2-benzyl-3-(4-benzylpiperazin-1-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-28-23(27)21(17-19-9-5-3-6-10-19)22(26)25-15-13-24(14-16-25)18-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNBZHWJLOFIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)

![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)

![N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine](/img/structure/B4997331.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)

![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997354.png)
![N-[2-(1-cyclohexen-1-ylacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4997363.png)
![4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B4997364.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)
![6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4997373.png)
![N-methyl-6-(1-piperidinyl)-N-(1,3-thiazol-2-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4997376.png)